![molecular formula C20H32O4 B158712 11-deoxy-PGE2 CAS No. 35536-53-9](/img/structure/B158712.png)
11-deoxy-PGE2
Overview
Description
Molecular Structure Analysis
The molecular formula of 11-deoxy-PGE2 is C20H32O4 . It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da . The compound has 3 defined stereocenters .Physical And Chemical Properties Analysis
11-deoxy-PGE2 has a density of 1.1±0.1 g/cm3, a boiling point of 510.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, 12 freely rotating bonds, and no violations of Lipinski’s rules .Scientific Research Applications
Bronchoconstriction
11-deoxy Prostaglandin E2 is a stable synthetic analog of prostaglandin E2 with powerful bronchoconstrictor effects . It contracts human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . This is in contrast to the bronchodilation effects produced by PGE2 .
Cancer Research
Given the strong association between cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2), PGE2 receptors (EPs), and carcinogenesis, an immense number of research studies has been spawned to intensively investigate the comprehensive molecular mechanisms behind . Prostaglandin E2 (PGE2) supports epithelial tumor aggressiveness by several mechanisms, including growth promotion, escape from apoptosis, transactivation of tyrosine kinase growth factor receptors, and induction of angiogenesis .
Radiolabelled Imaging Probes
Target-specific molecules directed towards the components of the COX2/PGE2/EP axis seem to be promising imaging probes in the diagnostics of PGE2pos. neoplasms and in the design of anti-cancer drugs . Radiolabelled β-cyclodextrins (CDs) including randomly methylated β-CD (RAMEB) were reported to complex with PGE2 . Therefore, radiolabelled β-CDs could be valuable vectors in the molecular imaging of PGE2-related tumorigenesis .
Molecular Imaging of Tumorigenesis
In vivo preclinical small animal model systems applying positron emission tomography (PET) ensure a well-suited scenario for the assessment of PGE2-affine labelled CD derivatives . These imaging probes project the establishment of tailor-made PET diagnostics of PGE2pos. malignancies .
Mechanism of Action
Target of Action
The primary target of 11-deoxy Prostaglandin E2 is the EP4 receptor . This receptor is a part of the G protein-coupled receptor family and plays a significant role in various physiological processes.
Mode of Action
11-deoxy Prostaglandin E2 acts as a selective agonist for the EP4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 11-deoxy Prostaglandin E2 binds to the EP4 receptor, triggering a series of events within the cell.
Biochemical Pathways
It is known that prostaglandins like 11-deoxy prostaglandin e2 play a crucial role in various biological processes, including inflammation and cancer
Pharmacokinetics
It is known that prostaglandins are rapidly metabolized and have a short half-life in the body .
Result of Action
11-deoxy Prostaglandin E2 has been shown to have a powerful bronchoconstrictor effect, contracting human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . It is also used in studies related to bone healing and heart failure .
properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZICXYLKQMKI-FOSBLDSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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